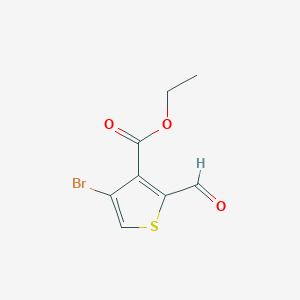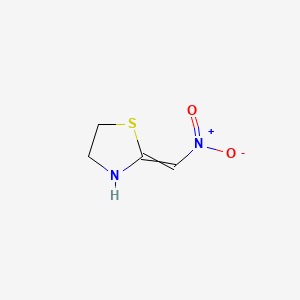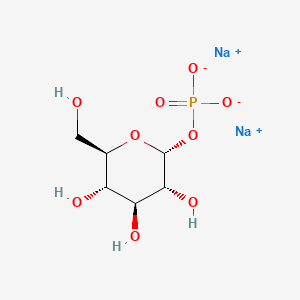
alpha-D-Glucose-1-phosphate Na2-salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Glucose-1-phosphate disodium: is a glucose molecule with a phosphate group attached to the first carbon atom. It is commonly used in biochemical research and has significant roles in metabolic pathways such as glycogenolysis and glycogenesis. This compound is often utilized in the study of carbohydrate metabolism and energy production within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: : Alpha-Glucose-1-phosphate disodium can be synthesized through the enzymatic conversion of glucose-1-phosphate using phosphoglucomutase. This enzyme catalyzes the transfer of a phosphate group from the first carbon to the sixth carbon, forming glucose-6-phosphate .
Industrial Production Methods: : Industrial production of alpha-D-Glucose-1-phosphate Na2-salt involves the use of microbial fermentation processes. Specific strains of bacteria or yeast are genetically engineered to overproduce the enzyme phosphoglucomutase, which facilitates the conversion of glucose to glucose-1-phosphate. The resulting product is then purified and crystallized to obtain the disodium salt form .
Chemical Reactions Analysis
Types of Reactions: : Alpha-Glucose-1-phosphate disodium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form gluconic acid derivatives.
Reduction: It can be reduced to form deoxyglucose derivatives.
Substitution: It can undergo substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Gluconic acid derivatives.
Reduction: Deoxyglucose derivatives.
Substitution: Various substituted glucose derivatives.
Scientific Research Applications
Alpha-Glucose-1-phosphate disodium has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex carbohydrates and glycoconjugates.
Biology: It plays a crucial role in studying metabolic pathways, particularly glycogen metabolism.
Medicine: It is used in the development of treatments for metabolic disorders such as glycogen storage diseases.
Industry: It is utilized in the production of biofuels and biodegradable plastics.
Mechanism of Action
Alpha-Glucose-1-phosphate disodium exerts its effects primarily through its role in carbohydrate metabolism. It is converted to glucose-6-phosphate by the enzyme phosphoglucomutase, which then enters various metabolic pathways such as glycolysis and the pentose phosphate pathway. This conversion is essential for the production of energy and the synthesis of nucleotides and amino acids .
Comparison with Similar Compounds
Similar Compounds
Beta-Glucose-1-phosphate: Similar to alpha-Glucose-1-phosphate but differs in the anomeric configuration of the glucose molecule.
Glucose-6-phosphate: Another phosphorylated glucose molecule that plays a central role in glycolysis and gluconeogenesis.
Fructose-1-phosphate: A phosphorylated fructose molecule involved in fructose metabolism.
Uniqueness: : Alpha-Glucose-1-phosphate disodium is unique due to its specific role in glycogen metabolism and its ability to be converted into glucose-6-phosphate, which is a key intermediate in multiple metabolic pathways. Its disodium salt form enhances its solubility and stability, making it suitable for various biochemical applications .
Properties
Molecular Formula |
C6H11Na2O9P |
|---|---|
Molecular Weight |
304.10 g/mol |
IUPAC Name |
disodium;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate |
InChI |
InChI=1S/C6H13O9P.2Na/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;;/h2-10H,1H2,(H2,11,12,13);;/q;2*+1/p-2/t2-,3-,4+,5-,6-;;/m1../s1 |
InChI Key |
DCOZWBXYGZXXRX-PKXGBZFFSA-L |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OP(=O)([O-])[O-])O)O)O)O.[Na+].[Na+] |
Canonical SMILES |
C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)O.[Na+].[Na+] |
physical_description |
White powder; [Alfa Aesar MSDS] |
Related CAS |
59-56-3 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(2-Nitroprop-1-en-1-yl)benzo[d][1,3]dioxole](/img/structure/B8813228.png)

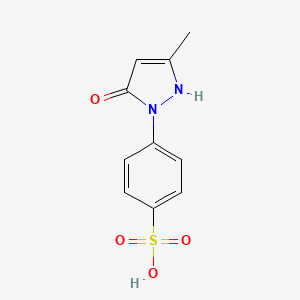




![8-ethyl-4-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B8813291.png)


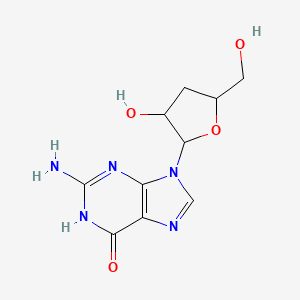
![4-Chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-B]pyridine-5-carbaldehyde](/img/structure/B8813320.png)
